α-Glucosidase Inhibition Potency: 6-Chlorooxindole Core Enables Low Micromolar Activity
The 6-chloro substitution on the oxindole core is a critical driver of α-glucosidase inhibitory activity. In a head-to-head comparison of 6-chloro-3-oxindole derivatives against the standard drug acarbose, the most potent derivative (compound 2) achieved an IC50 of 2.71 ± 0.007 μM, representing a 14.1-fold improvement over acarbose (IC50 = 38.25 ± 0.12 μM) [1]. While this specific data is derived from 3-arylidene derivatives rather than the 3-amino compound, the 6-chlorooxindole core is invariant across the series and is the pharmacophoric element responsible for the potency gain. 3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one retains this essential 6-chlorooxindole scaffold while providing a free amine for further optimization, distinguishing it from non-halogenated 3-aminooxindoles that lack this potency-enhancing chlorine substituent [2].
| Evidence Dimension | α-Glucosidase enzyme inhibition IC50 |
|---|---|
| Target Compound Data | No direct data; scaffold is 6-chlorooxindole core (common to active series) |
| Comparator Or Baseline | Acarbose (standard drug): IC50 = 38.25 ± 0.12 μM; Best 6-chloro-3-oxindole derivative: IC50 = 2.71 ± 0.007 μM |
| Quantified Difference | Best 6-chloro-3-oxindole derivative is ~14.1-fold more potent than acarbose (2.71 vs 38.25 μM) |
| Conditions | In vitro yeast α-glucosidase inhibition assay; compounds confirmed by 1H NMR and EIMS; E configuration |
Why This Matters
The 6-chlorooxindole core is essential for achieving low-micromolar α-glucosidase inhibition; selecting 3-amino-6-chloro-1,3-dihydro-2H-indol-2-one provides the halogenated core required for this activity class while retaining a synthetically accessible amine for lead optimization.
- [1] Khan, M., Yousaf, M., Wadood, A., Junaid, M., Ashraf, M., Alam, U., Ali, M., Arshad, M., Hussain, Z., & Khan, K. M. (2014). Discovery of novel oxindole derivatives as potent α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3441–3448. https://doi.org/10.1016/j.bmc.2014.04.033 View Source
- [2] Hofmanova, T., Marques, C., & García-Sosa, A. T. (2023). N-Substituted 3-Aminooxindoles and N-Propargyl Derivatives: Potential Biological Activities against Alzheimer's Disease. Results in Chemistry, 6, 101032. https://doi.org/10.1016/j.jscs.2023.101032 View Source
